![molecular formula C16H16N4O4S B2527454 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1021056-90-5](/img/structure/B2527454.png)

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

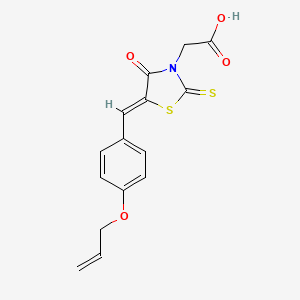

The synthesis of acetamide derivatives is described in the papers, where different methodologies are employed. For instance, in the first paper, N-(6-arylbenzo[d]thiazol-2-yl)acetamides are synthesized using C-C coupling methodology in the presence of Pd(0) and aryl boronic pinacol ester/acids . The second paper discusses the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives . The third paper outlines the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives through a sequencing reaction involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a crucial role in their biological activity. The papers suggest that the presence of certain functional groups and the overall three-dimensional arrangement of the molecules can influence their interaction with biological targets. For example, the first paper indicates that the H-bonding capability of the acetamide derivatives is important for urease inhibition . The molecular docking studies mentioned in the same paper provide insights into how these compounds bind to the non-metallic active site of the urease enzyme .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is not explicitly detailed in the papers. However, the synthesis methods imply that these compounds can participate in various chemical reactions, such as C-C coupling and reactions with hydrazine hydrate, to form new bonds and structures. The biological activity assays also suggest that these compounds can interact with biological molecules, which is indicative of their potential reactivity in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy. While the papers do not provide detailed physical and chemical properties of the synthesized compounds, they do report on their biological activities. The first paper reports moderate to good activities in various bioassays, with significant activity for urease inhibition . The second paper highlights good antioxidant and anti-inflammatory activities for some of the synthesized compounds . The third paper shows that the synthesized compounds possess broad-spectrum antibacterial activity . These activities can be indirectly related to the compounds' physical and chemical properties, which affect their bioavailability and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

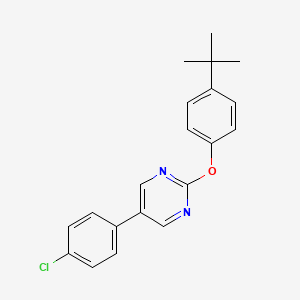

Structure-Activity Relationships

Research in structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the exploration of various heterocycles to improve metabolic stability. Studies have shown that modifications to the molecular structure can significantly impact the compound's biological activity and metabolic stability, highlighting the importance of SAR studies in the development of more effective and stable compounds (Stec et al., 2011).

Synthesis and Evaluation

The synthesis of novel compounds and their evaluation for biological activities is a critical aspect of chemical research. For instance, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017). Additionally, the antimicrobial activities of novel sulphonamide derivatives have been explored, indicating the therapeutic potential of these compounds against various microbial strains (Fahim & Ismael, 2019).

Antitumor and Antimicrobial Activities

Research has also focused on evaluating the antitumor and antimicrobial activities of compounds. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Wu et al., 2017). Similarly, the synthesis and biological evaluation of benzothiophene derivatives as anti-inflammatory agents have been conducted, contributing to the development of new therapeutic options for inflammation-related disorders (Radwan et al., 2009).

Wirkmechanismus

Target of Action

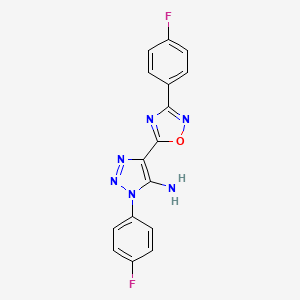

The primary target of this compound is the lysosomal cysteine cathepsin , a proteolytic enzyme involved in various key steps in cancer progression . Among them, cathepsin X , which acts only as a carboxypeptidase, has been the focus of attention .

Mode of Action

The compound, based on a triazole, is a selective reversible inhibitor of cathepsin X . It interacts with the enzyme, reducing its activity and thereby significantly reducing tumor progression .

Biochemical Pathways

One of the mechanisms by which cathepsin X promotes cancer progression is by compensating for the loss of activity of cathepsin B . The results confirm that the inhibition of cathepsin B is compensated by the increase in activity and protein levels of cathepsin X . In addition, in cell-based tumor cell migration and spheroid growth assays in vitro, simultaneous inhibition of cathepsins B and X with effective, selective, reversible inhibitors has a synergistic effect in weakening tumor progression processes .

Result of Action

The result of the compound’s action is a significant reduction in tumor progression, both in cell-based functional assays in vitro and in vivo in two independent tumor mouse models: FVB/PyMT transgenic and MMTV-PyMT in situ breast cancer mouse models .

Eigenschaften

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-10(21)17-14-4-5-16(20-19-14)25-9-15(22)18-11-2-3-12-13(8-11)24-7-6-23-12/h2-5,8H,6-7,9H2,1H3,(H,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYJPHKLSRDLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)

![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)